Imidazo[2,1-b]thiazol-6-ylmethanamine

Medicinal Chemistry Organic Synthesis Quality Control

Imidazo[2,1-b]thiazol-6-ylmethanamine (CAS 449799-30-8) is a research-grade fused imidazo[2,1-b]thiazole building block featuring a primary aminomethyl substituent at the 6-position, a critical functional handle for amide bond formation and reductive amination. This specific substitution pattern is essential for generating derivative libraries to explore SAR around the imidazo[2,1-b]thiazole core, particularly for hit-to-lead campaigns in oncology targeting RAF kinases within the MAPK pathway, as well as α-glucosidase inhibition programs for type 2 diabetes. Supplied at ≥95% purity with defined 2-8°C storage protocols, this intermediate ensures reproducible performance in multi-step organic syntheses.

Molecular Formula C6H7N3S
Molecular Weight 153.21 g/mol
CAS No. 449799-30-8
Cat. No. B1309308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]thiazol-6-ylmethanamine
CAS449799-30-8
Molecular FormulaC6H7N3S
Molecular Weight153.21 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=CN21)CN
InChIInChI=1S/C6H7N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3,7H2
InChIKeyDHSVDAKPQOFXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[2,1-b]thiazol-6-ylmethanamine (CAS 449799-30-8) Baseline: Core Structure and Identifiers


Imidazo[2,1-b]thiazol-6-ylmethanamine (CAS 449799-30-8, PubChem CID 4680249) is a fused bicyclic heterocycle characterized by an imidazo[2,1-b]thiazole core bearing a primary aminomethyl substituent at the 6-position. Its molecular formula is C6H7N3S and its molecular weight is 153.21 g/mol [1]. The compound is supplied as a research-grade intermediate with a typical purity specification of ≥95% .

Why Imidazo[2,1-b]thiazol-6-ylmethanamine Cannot Be Replaced by Generic Imidazothiazole Scaffolds


The 6-aminomethyl substituent of Imidazo[2,1-b]thiazol-6-ylmethanamine is a critical functional handle that enables specific downstream synthetic transformations (e.g., amide bond formation, reductive amination) unattainable with unsubstituted imidazo[2,1-b]thiazole or analogs bearing inert substituents at this position . While the broader imidazo[2,1-b]thiazole class is associated with diverse biological activities, including anticancer and α-glucosidase inhibition [1], these activities are highly dependent on peripheral substitution patterns [2]. Generic substitution with a different 6-substituted analog would alter the chemical space and reactivity profile, thereby compromising the validity of structure-activity relationship (SAR) studies and the synthetic pathway to target derivatives.

Quantitative Differentiation of Imidazo[2,1-b]thiazol-6-ylmethanamine from Closest Analogs: A Data-Driven Guide


Purity Benchmark: ≥95% Specification Enables Reliable Downstream Chemistry

Imidazo[2,1-b]thiazol-6-ylmethanamine is commercially available with a minimum purity of 95%, as specified by AKSci . This level of purity reduces the risk of side reactions and simplifies purification in multi-step synthetic sequences, a critical factor when the compound is used as a key intermediate. In contrast, many niche heterocyclic building blocks are only available at lower purities (e.g., 90% or less) or with undefined purity, which can introduce variable yields and impurities.

Medicinal Chemistry Organic Synthesis Quality Control

Synthetic Utility: Aminomethyl Group Facilitates Derivatization Not Possible with Core Scaffold Alone

The primary amine at the 6-position of Imidazo[2,1-b]thiazol-6-ylmethanamine serves as a nucleophilic handle for diversification via amide coupling, reductive amination, or alkylation, enabling the rapid synthesis of compound libraries for SAR studies . Unsubstituted imidazo[2,1-b]thiazole (CAS 251-97-8) lacks this reactive site, limiting its utility as a direct precursor to many biologically active derivatives [1].

Medicinal Chemistry Combinatorial Chemistry Structure-Activity Relationship

Class-Level Biological Activity: Imidazo[2,1-b]thiazole Derivatives Exhibit Potent Kinase Inhibition

While direct activity data for Imidazo[2,1-b]thiazol-6-ylmethanamine itself are not available, its core scaffold is a privileged structure in medicinal chemistry. Derivatives of imidazo[2,1-b]thiazole have demonstrated potent kinase inhibition, with compound 8u (5,6-diarylimidazo[2,1-b]thiazole) showing IC50 values of 39.9 nM against V600E-B-RAF and 19.0 nM against C-RAF, significantly outperforming Sorafenib [1]. This class-level potency establishes the scaffold as a validated starting point for developing novel anticancer agents.

Cancer Research Kinase Inhibition Antiproliferative Activity

Class-Level Biological Activity: Imidazo[2,1-b]thiazole Derivatives as α-Glucosidase Inhibitors

In the context of type 2 diabetes, derivatives of the imidazo[2,1-b]thiazole scaffold have shown significant α-glucosidase inhibitory activity. For instance, compound 5c, a 1,2,4-triazole-3-thione derivative, exhibited an IC50 of 4.54 ± 0.19 µM, which is approximately 47 times more potent than the clinical comparator Acarbose (IC50: 214.71 ± 8.34 µM) [1]. This class-level activity underscores the scaffold's potential for developing novel antidiabetic agents.

Diabetes Research Enzyme Inhibition Metabolic Disease

Vendor-Specific Storage and Handling: Cold Chain Requirement Ensures Stability

According to vendor specifications, Imidazo[2,1-b]thiazol-6-ylmethanamine requires storage at 2-8°C and protection from moisture to maintain its integrity . This specific handling requirement differentiates it from more robust building blocks that can be stored at ambient temperature, and it highlights the need for proper cold chain logistics in procurement and compound management workflows.

Compound Management Stability Procurement

Procurement-Driven Application Scenarios for Imidazo[2,1-b]thiazol-6-ylmethanamine


Medicinal Chemistry: Diversifying a Privileged Scaffold for Kinase Inhibitor Development

The 6-aminomethyl group of Imidazo[2,1-b]thiazol-6-ylmethanamine provides a direct anchor for generating libraries of amide, amine, and alkylated derivatives, enabling rapid exploration of the SAR around the imidazo[2,1-b]thiazole core. Given the class's demonstrated potency against RAF kinases [1], this building block is particularly suited for hit-to-lead campaigns in oncology targeting the MAPK pathway.

Synthetic Chemistry: A Versatile Building Block for Constructing Bioactive Molecules

As a primary amine-containing heterocycle, Imidazo[2,1-b]thiazol-6-ylmethanamine is a valuable intermediate for the synthesis of more complex drug candidates, agrochemicals, and functional materials. Its high commercial purity (≥95%) and defined storage requirements ensure reliable performance in multi-step organic syntheses, reducing the burden of purification and troubleshooting.

Biological Assay Development: Validating the Scaffold's Role in α-Glucosidase Inhibition

The imidazo[2,1-b]thiazole core is associated with potent α-glucosidase inhibition [2]. Imidazo[2,1-b]thiazol-6-ylmethanamine can serve as a starting material for synthesizing derivative series designed to probe and optimize this activity, contributing to the development of novel therapeutic agents for type 2 diabetes mellitus.

Compound Management: Ensuring Stability Through Adherence to Cold Chain Protocols

For procurement and compound management, the explicit requirement for storage at 2-8°C must be integrated into logistics and laboratory protocols. This ensures that the material retains its ≥95% purity and chemical integrity over time, which is critical for generating reproducible data in high-throughput screening and medicinal chemistry campaigns.

Technical Documentation Hub

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